4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline
CAS No.: 4203-57-0
Cat. No.: VC20342425
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4203-57-0 |
|---|---|
| Molecular Formula | C18H20N2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 4-(3,3-dimethylindol-2-yl)-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3 |
| Standard InChI Key | WGCJWYJPIPHHAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a 3,3-dimethyl-3H-indole moiety linked at the 2-position to a para-substituted N,N-dimethylaniline group. The indole system is a bicyclic structure with a pyrrole ring fused to a benzene ring, while the aniline derivative introduces electron-donating dimethylamino groups at the para position. The 3,3-dimethyl substitution on the indole ring imposes steric constraints, stabilizing the 3H-indole tautomer over the 1H-form .
Key Structural Features:
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Indole Core: The 3,3-dimethyl groups prevent tautomerization, locking the indole in the 3H configuration .
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Aniline Substituent: The N,N-dimethylamino group enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions.
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Conjugation Pathway: The ethylene bridge (if present in related structures ) or direct linkage facilitates π-electron delocalization between the indole and aniline systems, altering UV-Vis absorption profiles .
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.3648 g/mol |
| CAS Registry Number | 4203-57-0 |
| IUPAC Name | 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline |
| SMILES | CN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(C)C)C |
Synthesis and Reaction Pathways
Catalytic Synthesis
A one-pot synthesis strategy for analogous indole derivatives involves the condensation of indole, aldehydes, and N,N-dimethylaniline using a molybdenum-based catalyst, . For 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline, the reaction likely proceeds via:
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Aldol Condensation: Indole reacts with an aldehyde (e.g., benzaldehyde) to form a β-arylindole intermediate.
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Nucleophilic Substitution: The intermediate couples with N,N-dimethylaniline under catalytic conditions, facilitated by the Lewis acidity of the molybdenum complex .
Optimized Conditions:
Alternative Routes
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Friedel-Crafts Alkylation: Electrophilic substitution on N,N-dimethylaniline using indole-derived carbocations.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between indolylboronic acids and halogenated anilines .
Physicochemical Properties
UV-Vis Absorption Spectrum
The compound exhibits a strong absorption band at λ_max = 290 nm (in ethanol), attributed to the π→π* transition of the conjugated indole-aniline system . A weaker n→π* transition appears near 340 nm, influenced by the dimethylamino group’s electron-donating effect .
| Transition Type | Wavelength (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | 290 | 12,500 L·mol⁻¹·cm⁻¹ |
| n→π* | 340 | 850 L·mol⁻¹·cm⁻¹ |
NMR Characterization
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¹H NMR (CDCl₃):
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¹³C NMR:
Applications and Biological Relevance
Materials Science
The compound’s extended conjugation and electron-rich structure make it a candidate for:
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